Methyl biphenyl-2-carboxylate

Reaction Mechanism Process Safety Organic Synthesis

Methyl biphenyl-2-carboxylate (CAS 16605-99-5), also known as methyl 2-phenylbenzoate, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. It is a colorless to pale yellow liquid at ambient temperature, featuring a biphenyl core with a methyl ester substituent at the 2-position.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 16605-99-5
Cat. No. B096859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl biphenyl-2-carboxylate
CAS16605-99-5
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyWNAFVJVEADYQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl biphenyl-2-carboxylate (CAS 16605-99-5) Procurement and Identification Guide for Research and Industrial Use


Methyl biphenyl-2-carboxylate (CAS 16605-99-5), also known as methyl 2-phenylbenzoate, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . It is a colorless to pale yellow liquid at ambient temperature, featuring a biphenyl core with a methyl ester substituent at the 2-position . This ester derivative is a key synthetic intermediate in the preparation of various bioactive compounds, pharmaceuticals, and agrochemicals, and is also used as an organic solvent in certain industrial processes . Its predicted density is 1.101±0.06 g/cm³, and it is soluble in common organic solvents such as ethanol and ether, but has limited aqueous solubility .

Methyl biphenyl-2-carboxylate (16605-99-5): Critical Differentiation from Generic Biphenyl Carboxylate Analogs


While methyl biphenyl-2-carboxylate belongs to the broader class of biphenyl-2-carboxylate esters, the specific nature of the ester group (methyl vs. ethyl, propyl, etc.) and the substitution pattern on the biphenyl core profoundly influence key properties for procurement and research. Generic substitution with other alkyl esters is not straightforward. For instance, the acid-catalyzed cyclization mechanism diverges significantly between methyl and ethyl esters, leading to different gas evolution profiles (CO2 vs. CO/CO2 mixtures) that can critically impact reaction design and safety protocols in large-scale syntheses [1]. Furthermore, the methyl ester serves as a distinct building block for specific drug scaffolds, such as telmisartan analogs, where the ester is a functional handle for subsequent hydrolysis to the active carboxylic acid [2]. The physicochemical properties, including a boiling point of 120-130 °C at 0.8 Torr and a purity specification of 95-98% , are also specific to this methyl ester, making it a non-interchangeable entity in validated synthetic routes and analytical methods.

Quantitative Comparative Evidence for Methyl biphenyl-2-carboxylate (16605-99-5) vs. Analogs


Divergent Acid-Catalyzed Cyclization Mechanism and Gas Evolution: Methyl vs. Ethyl Ester

A 2025 preprint study reinvestigated the acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates to fluorenone. A key finding is a direct, quantifiable difference in the composition of evolved gases when using the methyl ester versus the ethyl ester [1]. This has direct implications for process safety engineering and reaction monitoring in industrial settings.

Reaction Mechanism Process Safety Organic Synthesis

Role as a Non-Interchangeable Building Block in Telmisartan Analog Synthesis

Methyl biphenyl-2-carboxylate, specifically as methyl 4'-(bromomethyl)-biphenyl-2-carboxylate, is a crucial intermediate in the synthesis of telmisartan analogs. A 2004 study details a synthetic route where this methyl ester is reacted with substituted benzimidazoles, followed by basic hydrolysis to yield the target 2-substituted benzimidazol-N-biphenyl acids [1]. This route is specific to the methyl ester; other alkyl esters would not undergo the same sequence of alkylation and hydrolysis to yield the identical final product without re-optimization of the synthetic protocol.

Medicinal Chemistry Drug Synthesis Sartans

Physicochemical Properties: Boiling Point and Density Differentiation from Homologs

The physical properties of methyl biphenyl-2-carboxylate provide a basis for its differentiation from higher alkyl ester homologs. Its boiling point, reported as 120-130 °C at 0.8 Torr , and its predicted density of 1.101±0.06 g/cm³ [1] are distinct from those of the ethyl or propyl esters, which would exhibit higher boiling points and different densities due to increased molecular weight and van der Waals forces. These differences are critical for purification by distillation and for establishing analytical reference standards.

Physicochemical Properties Purification Analytical Chemistry

Synthesis Yield Comparison: Methyl Esterification vs. Other Ester Syntheses

A reported synthesis of methyl biphenyl-2-carboxylate via esterification of biphenyl-2-carboxylic acid with methanol in acetonitrile, using potassium carbonate as a base, achieves a yield of 85% . This yield is specific to the methyl ester under these conditions. While not a direct head-to-head comparison in the same paper, the yield of analogous esters synthesized via different methods (e.g., using tert-butyl or menthyl groups for asymmetric synthesis) can be significantly lower or require more forcing conditions, as reported in other literature [1]. This makes the methyl ester a more efficient starting point for many synthetic sequences where the ester is a transient protecting group or a reactive handle.

Synthetic Efficiency Green Chemistry Cost Analysis

Defined Application Scenarios for Methyl biphenyl-2-carboxylate (CAS 16605-99-5) Based on Quantitative Evidence


Process Chemistry: Safe Large-Scale Synthesis of Fluorenone Derivatives

For process chemists scaling up the synthesis of fluorenone derivatives via acid-catalyzed cyclization, procurement of the methyl ester (vs. the ethyl ester) is a critical safety-driven decision. The 2025 preprint evidence [1] demonstrates that the methyl ester evolves only H2 and CO2 under these conditions, whereas the ethyl ester also generates toxic CO. This eliminates the need for CO scrubbers and specialized gas handling, simplifying plant engineering and reducing capital and operational expenditures for large-scale production runs. This is a direct, quantifiable advantage in process safety and cost.

Medicinal Chemistry: Synthesis of Telmisartan Analogs and Angiotensin II Receptor Antagonists

Medicinal chemists engaged in the synthesis of telmisartan analogs and other sartan-based drugs require the specific methyl biphenyl-2-carboxylate scaffold. Literature precedence [2] establishes this ester as the key intermediate in a validated synthetic sequence. Using the methyl ester ensures that the alkylation and subsequent hydrolysis steps proceed as reported, maintaining the integrity of the synthetic route and allowing for the reliable generation of structure-activity relationship (SAR) data for novel compounds.

Analytical Chemistry and Quality Control: Method Development and Reference Standards

In analytical chemistry, the specific physicochemical properties of methyl biphenyl-2-carboxylate are essential. Its reported boiling point of 120-130 °C at 0.8 Torr and density of 1.101±0.06 g/cm³ [3] serve as critical parameters for developing and validating gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for purity analysis and for monitoring reactions. Procuring the correct material ensures that analytical reference standards and calibration curves are accurate and reproducible.

Organic Synthesis: Cost-Effective Building Block for Diverse Transformations

For research laboratories focused on synthetic methodology, methyl biphenyl-2-carboxylate is a cost-effective and versatile building block. A well-established, high-yielding (85%) synthesis using mild conditions (K2CO3, acetonitrile, 50°C) makes it an attractive choice for generating larger quantities of the biphenyl scaffold for further functionalization. This contrasts with the potentially more expensive and complex syntheses required for other biphenyl-2-carboxylate esters [4], making it the preferred starting material for exploratory chemistry and reaction optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl biphenyl-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.